![molecular formula C13H9Cl2FN2 B577774 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1266522-90-0](/img/structure/B577774.png)
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through intermediate steps involving condensation and cyclization reactions. The presence of chlorine and fluorine substituents requires careful handling and specific reagents to ensure successful incorporation into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and potentially altering its chemical properties.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
- Case Studies :
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens:
- Antibacterial Activity : Research indicates that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
- Antifungal Activity : The compound has been tested against various fungal strains, showing effective inhibition at concentrations as low as 500 ppm .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclopentapyrimidine scaffold can significantly alter its pharmacological properties:
Position | Modification Type | Effect on Activity |
---|---|---|
4 | Chloro Substitution | Enhanced anticancer activity |
5 | Fluoro Substitution | Improved antimicrobial potency |
6 | Alkyl Group Addition | Increased lipophilicity and cellular uptake |
Mechanism of Action
The mechanism by which 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Biological Activity
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10Cl2FN2
- Molecular Weight : 283.13 g/mol
- CAS Number : 1266522-90-0
Biological Activity Overview
The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections detail these activities based on recent research findings.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds often exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
In a study comparing various pyrimidine derivatives, some compounds demonstrated IC50 values comparable to celecoxib, a well-known COX inhibitor. The mechanism involves the suppression of prostaglandin E2 (PGE2) production through COX inhibition.
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. For example, it was tested against Gram-positive and Gram-negative bacteria and exhibited significant minimum inhibitory concentrations (MIC).
The antibacterial effects are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Potential
Preliminary studies have suggested that this compound may act as an anticancer agent by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines demonstrated that certain pyrimidine derivatives could significantly reduce cell viability at low concentrations.
- Cell Lines Tested : L1210 and other leukemia models.
- Results : Compounds exhibited selective toxicity towards cancer cells compared to normal cells.
- Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs.
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMGFFRTFYKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730454 | |
Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266522-90-0 | |
Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.